molecular formula C17H15ClN8O2S B10924675 N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10924675
M. Wt: 430.9 g/mol
InChI Key: VFASDFBHHGODLN-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that features a combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, benzyl chloride, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and in-line monitoring systems can help maintain consistent quality during large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and nitro groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
  • **N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine

Uniqueness

The uniqueness of N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H15ClN8O2S

Molecular Weight

430.9 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[2-(4-chloro-3-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H15ClN8O2S/c18-13-11-25(23-16(13)26(27)28)9-7-15-20-21-17(29-15)19-14-6-8-24(22-14)10-12-4-2-1-3-5-12/h1-6,8,11H,7,9-10H2,(H,19,21,22)

InChI Key

VFASDFBHHGODLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)CCN4C=C(C(=N4)[N+](=O)[O-])Cl

Origin of Product

United States

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